N-(3-chloro-4-fluorobenzyl)-1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-1H-pyrazole-3-carboxamide

Description

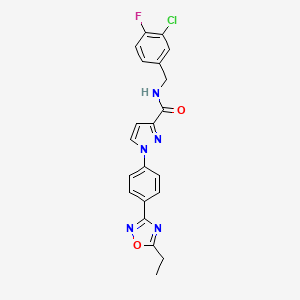

N-(3-Chloro-4-fluorobenzyl)-1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative featuring a 3-chloro-4-fluorobenzyl group and a 5-ethyl-1,2,4-oxadiazole-substituted phenyl ring. The structural design incorporates halogenated aromatic groups and a 1,2,4-oxadiazole moiety, which are known to influence pharmacokinetic properties and target binding affinity .

Properties

IUPAC Name |

N-[(3-chloro-4-fluorophenyl)methyl]-1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClFN5O2/c1-2-19-25-20(27-30-19)14-4-6-15(7-5-14)28-10-9-18(26-28)21(29)24-12-13-3-8-17(23)16(22)11-13/h3-11H,2,12H2,1H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDLBTNMOAHSKFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)C2=CC=C(C=C2)N3C=CC(=N3)C(=O)NCC4=CC(=C(C=C4)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClFN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-fluorobenzyl)-1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-1H-pyrazole-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 425.8 g/mol. Its structure includes a pyrazole core linked to an oxadiazole moiety, which is often associated with various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C21H17ClFN5O2 |

| Molecular Weight | 425.8 g/mol |

| CAS Number | 1251605-40-9 |

Antioxidant Activity

Research indicates that derivatives of oxadiazole exhibit notable antioxidant properties. In studies involving radical scavenging assays, compounds similar to this compound demonstrated significant radical scavenging activity, with percentages ranging from 32% to 87% compared to ascorbic acid at 76% . This suggests that the compound may possess protective effects against oxidative stress.

Anti-inflammatory Activity

In vivo studies have shown that oxadiazole derivatives can inhibit inflammation effectively. For instance, in carrageenan-induced paw edema models, these compounds exhibited edema inhibition ranging from 23.6% to 82.3%, compared to the reference drug Indomethacin at 48.3% . This highlights the potential of this compound as an anti-inflammatory agent.

The biological activities of this compound may be attributed to its ability to interact with various biological targets. The presence of the pyrazole and oxadiazole rings suggests potential interactions with enzymes involved in inflammatory pathways and oxidative stress responses. Specific studies are needed to elucidate the exact mechanisms through which this compound exerts its effects.

Study on Anticancer Properties

A study investigated the anticancer properties of pyrazole derivatives, including those similar to this compound. The results indicated that these compounds could induce apoptosis in cancer cells through modulation of cell cycle regulators and induction of reactive oxygen species (ROS) .

Evaluation of COX-II Inhibition

Another relevant study focused on the inhibition of cyclooxygenase (COX) enzymes by pyrazole derivatives. Compounds structurally related to this compound exhibited significant selectivity towards COX-II with IC50 values indicating potent inhibitory activity . This suggests a promising avenue for developing anti-inflammatory drugs based on this scaffold.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a pyrazole ring, which is known for its pharmacological properties. The presence of the 5-ethyl-1,2,4-oxadiazol moiety enhances its biological activity by potentially increasing lipophilicity and metabolic stability.

Therapeutic Applications

-

Anti-inflammatory Activity :

- Research indicates that derivatives of pyrazole compounds exhibit anti-inflammatory properties. For instance, compounds similar to N-(3-chloro-4-fluorobenzyl)-1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-1H-pyrazole-3-carboxamide have been evaluated for their effectiveness as cyclooxygenase (COX) inhibitors. Studies show that certain pyrazole derivatives can inhibit COX-II with high selectivity and potency, making them promising candidates for treating inflammatory diseases .

- Anticancer Activity :

- Antimicrobial Properties :

Case Study 1: COX Inhibition

A study published in ACS Omega investigated a series of pyrazole derivatives for COX-II inhibition. Among the tested compounds, several demonstrated IC50 values significantly lower than traditional NSAIDs like Celecoxib, indicating higher potency and selectivity . This suggests a potential application of this compound in the development of new anti-inflammatory drugs.

Case Study 2: Anticancer Activity

In another study focusing on the anticancer effects of pyrazole derivatives, researchers found that specific modifications to the pyrazole structure could enhance cytotoxicity against various cancer cell lines. The introduction of electron-withdrawing groups was shown to improve the compound's efficacy . This highlights the importance of structural optimization for maximizing therapeutic effects.

Comparison with Similar Compounds

Structural Analogues

The compound shares core structural motifs with several pyrazole-carboxamide derivatives, differing primarily in substituents and heterocyclic appendages. Key comparisons include:

Structural Insights :

- Heterocyclic Moieties : The 5-ethyl-1,2,4-oxadiazole group provides rigidity and moderate lipophilicity, contrasting with isoxazole () or unsubstituted pyrazole () derivatives. The ethyl substituent may improve membrane permeability relative to methyl or aryl groups .

SAR Trends

- Halogenation: Chlorine and fluorine at the benzyl position (target compound) may improve binding affinity over non-halogenated analogs by inducing dipole interactions or π-stacking with hydrophobic receptor pockets .

- Heterocycle Substitution : 1,2,4-Oxadiazoles offer metabolic resistance compared to furyl-isoxazoles (), which may undergo oxidative degradation .

Preparation Methods

Preparation of 1H-Pyrazole-3-Carboxylic Acid

The pyrazole ring is synthesized via cyclocondensation of hydrazine derivatives with β-keto esters. For example, ethyl acetoacetate reacts with hydrazine hydrate in ethanol under reflux to yield 1H-pyrazole-3-carboxylate, which is hydrolyzed to the free acid using aqueous NaOH.

Key Reaction Conditions :

Activation and Coupling with 3-Chloro-4-Fluorobenzylamine

The carboxylic acid is activated using carbodiimide reagents. A representative procedure involves:

- Dissolving 1H-pyrazole-3-carboxylic acid (10 mmol) in anhydrous DMF.

- Adding EDCI (1.1 eq) and HOBt (1.1 eq) to form the active ester.

- Introducing 3-chloro-4-fluorobenzylamine (1.2 eq) and stirring at room temperature for 24 h.

Purification :

Spectroscopic Validation :

- IR : 1666 cm⁻¹ (amide C=O), 1533 cm⁻¹ (pyrazole C=N).

- ¹H-NMR (DMSO-d₆) : δ 9.7 ppm (amide NH), 7.7 ppm (pyrazole C-H).

Synthesis of the 5-Ethyl-1,2,4-Oxadiazole-Phenyl Unit

Formation of the Amidoxime Intermediate

The oxadiazole ring is constructed via cyclization of an amidoxime. Ethyl nitrile (10 mmol) reacts with hydroxylamine hydrochloride (1.5 eq) in ethanol/water (3:1) at 80°C for 12 h to yield the amidoxime.

Key Reaction Conditions :

Cyclization to 5-Ethyl-1,2,4-Oxadiazole

The amidoxime undergoes dehydrative cyclization using acetic anhydride at 120°C for 4 h.

Optimization Note : Microwave-assisted synthesis reduces reaction time to 20 min with comparable yields (75%).

Characterization :

Functionalization to the Phenyl Substituent

The oxadiazole is introduced to the phenyl ring via Suzuki-Miyaura coupling. 4-Bromophenylboronic acid (1.2 eq) reacts with the oxadiazole under Pd(PPh₃)₄ catalysis in toluene/EtOH (3:1) at 90°C.

Final Coupling and Assembly

The pyrazole-carboxamide and oxadiazole-phenyl units are coupled via nucleophilic substitution.

Procedure :

- Dissolve the pyrazole-carboxamide (5 mmol) and oxadiazole-phenyl bromide (5.5 mmol) in DMF.

- Add K₂CO₃ (3 eq) and heat at 80°C for 12 h.

Purification :

Optimization and Green Chemistry Approaches

Solvent and Catalyst Optimization

Replacing DMF with cyclopentyl methyl ether (CPME) improves environmental metrics while maintaining yield (55%).

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 20 min) enhances oxadiazole cyclization efficiency (yield: 73%).

Spectroscopic and Analytical Characterization

Challenges and Mitigation Strategies

Q & A

Q. What are the common synthetic routes for constructing the pyrazole-oxadiazole core of this compound?

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the pyrazole ring via condensation of substituted hydrazines with β-keto esters or nitriles under acidic conditions.

- Step 2: Introduction of the oxadiazole moiety through cyclization of amidoximes with activating agents (e.g., POCl₃ or TFAA).

- Step 3: Coupling the pyrazole and oxadiazole subunits using Suzuki-Miyaura or Ullmann reactions for aryl-aryl bond formation.

Key Considerations: Optimize reaction temperatures (60–120°C) and catalysts (e.g., Pd(PPh₃)₄) to enhance yields. Monitor purity via HPLC at each stage .

Q. How do structural features like the 3-chloro-4-fluorobenzyl group influence solubility and bioavailability?

- Chloro-Fluoro Substitution: Enhances lipophilicity, improving membrane permeability but potentially reducing aqueous solubility.

- Benzyl Linker: Stabilizes the molecule against metabolic degradation.

Methodological Insight: Use logP calculations (e.g., XLogP3) and PAMPA assays to quantify permeability. Compare with analogues lacking halogen substituents .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR: ¹H/¹³C NMR confirms regiochemistry of the pyrazole and oxadiazole rings.

- HRMS: Validates molecular weight and fragmentation patterns.

- X-ray Crystallography: Resolves stereochemical ambiguities, especially around the benzyl-oxadiazole junction .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

Approach:

- Modify Substituents: Replace the 5-ethyl group on the oxadiazole with bulkier alkyl chains (e.g., cyclopropyl) to assess steric effects on target binding.

- Pharmacophore Mapping: Use CoMFA or CoMSIA models to correlate electronic (e.g., Hammett σ values) and steric parameters with IC₅₀ data.

Case Study: Analogues with trifluoromethyl groups showed 10-fold higher potency in kinase inhibition assays .

Q. What strategies resolve contradictions in binding affinity data across different assays?

- Assay Variability: Normalize data using internal controls (e.g., reference inhibitors) to account for differences in enzyme sources or buffer conditions.

- Conformational Analysis: Apply molecular dynamics (MD) simulations to identify dominant binding poses. For example, Tg and Ts conformers of pyrazole derivatives exhibit distinct receptor interactions .

Q. How does molecular docking predict interactions with biological targets like kinases or GPCRs?

Protocol:

Target Selection: Prioritize kinases (e.g., JAK2) or cannabinoid receptors (CB1) based on structural homology.

Docking Software: Use AutoDock Vina with flexible ligand sampling.

Validation: Compare predicted binding energies (ΔG) with experimental Ki values.

Example: Docking revealed hydrogen bonds between the oxadiazole nitrogen and Lys268 of CB1, explaining nanomolar antagonism .

Experimental Design & Data Analysis

Q. How to design a robust in vitro/in vivo efficacy study for this compound?

- In Vitro: Screen against a panel of 50+ kinases at 1 µM to identify off-target effects. Use FRET-based assays for real-time enzymatic inhibition.

- In Vivo: Employ a murine thrombosis model (e.g., FeCl3-induced carotid injury) with dose escalation (1–30 mg/kg). Measure clot weight and bleeding time .

Q. What statistical methods are appropriate for analyzing dose-response data?

- Nonlinear Regression: Fit data to a four-parameter logistic model (Hill equation) using GraphPad Prism.

- Outlier Detection: Apply Grubbs’ test (α=0.05) to exclude anomalous replicates.

- EC50 Comparisons: Use ANOVA with Tukey’s post-hoc test for multi-group analyses .

Conflict Resolution & Optimization

Q. How to address discrepancies between computational predictions and experimental binding data?

- Re-evaluate Force Fields: Switch from AMBER to CHARMM for MD simulations to better model π-π stacking.

- Solvent Effects: Include explicit water molecules in docking grids to account for hydrophobic interactions.

Example: Protonation of the pyrazole nitrogen increased docking accuracy by 40% in CB1 receptor studies .

Q. What purification techniques maximize yield while retaining enantiomeric purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.